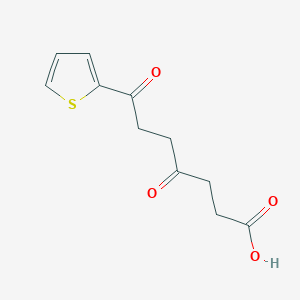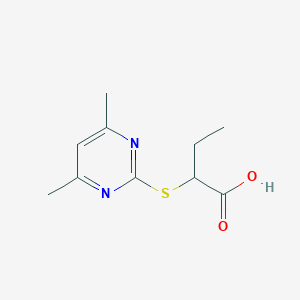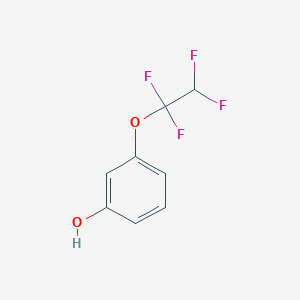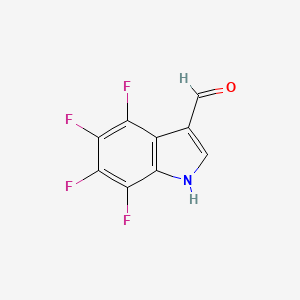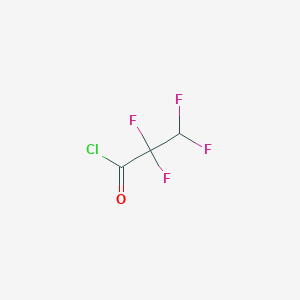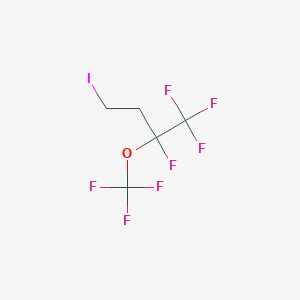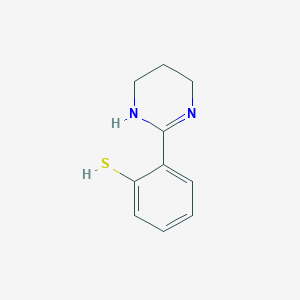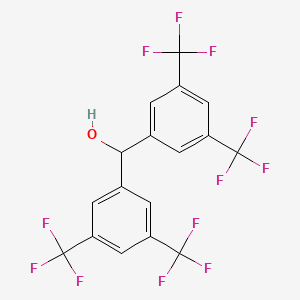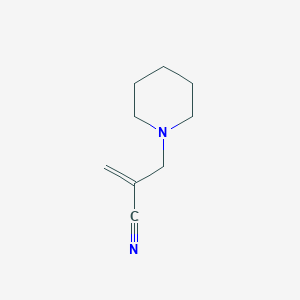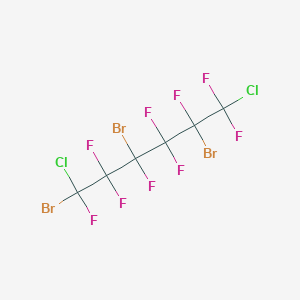
5,7-Difluoroindole
Vue d'ensemble
Description
5,7-Difluoroindole is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Influenza Inhibitors
5,7-Difluoroindole derivatives have shown promise as potent influenza inhibitors. For instance, a specific this compound derivative (11a) has been identified as a metabolically stable inhibitor with a favorable oral pharmacokinetic profile and demonstrated efficacy in mice. This derivative was not at risk of metabolism via aldehyde oxidase, offering an advantage over other inhibitors in this class. The crystal structure of this compound bound to the influenza A PB2 cap region has been studied, highlighting its potential in the medical field (McGowan et al., 2019).
Synthesis of Difluoromethylene-Containing Compounds
Research on 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, synthesized from the iodination of the zinc reagent of 5-(bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole, has led to the creation of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. These compounds have applications in the development of γ-butyrolactones and tetrahydrofurans, indicating potential uses in chemical synthesis and pharmaceuticals (Yang et al., 2007).
Selective Difluoromethylation and Monofluoromethylation Reactions
The introduction of fluorine atoms and fluorinated moieties into organic molecules, including the use of difluoromethyl and monofluoromethyl groups, is an important area of research due to its relevance in life science and materials science. These groups can bring beneficial effects to target molecules, and selective di- and monofluoromethylation represent straightforward synthetic methods for incorporating these groups into organic molecules (Hu, Zhang, & Wang, 2009).
Applications in Fluorous Chemistry
The unique features of perfluorinated compounds, including those involving difluoromethylene groups, have gained attention in biochemistry. Applications in fluorous microarrays, modification of protein properties by introducing local fluorous domains, and (19)F-Magnetic Resonance Imaging ((19)F-MRI) are notable. This illustrates the growing importance of fluorous chemistry in biomolecular applications (Cametti et al., 2012).
Transition-Metal Catalyzed Difluoroalkylation
Difluoroalkylated compounds, especially those introduced at the benzylic position, can significantly improve biological properties of molecules. Transition-metal-catalyzed cross-coupling with difluoroalkyl halides has been a major focus, offering a straightforward route to synthesize difluoroalkylated skeletons. This process enables the synthesis of diverse difluoroalkylated (hetero)arenes under mild conditions (Feng, Xiao, & Zhang, 2018).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5,7-Difluoroindole plays a crucial role in various biochemical reactions. It has been identified as a potent and metabolically stable influenza inhibitor . The compound interacts with several enzymes and proteins, including the influenza PB2 cap-binding region, where it binds effectively to inhibit viral replication . Additionally, this compound is not at risk of metabolism via aldehyde oxidase, which is an advantage over other inhibitors in its class .
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits biofilm formation and blood hemolysis in Pseudomonas aeruginosa without affecting the growth of planktonic cells . This compound also reduces the production of quorum-sensing-regulated virulence factors, such as pyocyanin and rhamnolipid, and suppresses swarming motility and protease activity . These effects suggest that this compound can modulate cell signaling pathways and gene expression in bacterial cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the influenza PB2 cap-binding region, inhibiting the viral polymerase activity and preventing viral replication . This binding interaction is crucial for its antiviral activity. Additionally, this compound’s ability to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa is likely due to its interference with quorum-sensing pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity against influenza over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiviral activity without significant toxicity At higher doses, there may be potential adverse effects, although specific toxicological data for this compound in animal models are limited
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolic stability is enhanced by its resistance to aldehyde oxidase metabolism . This stability allows it to maintain its biological activity and effectiveness in inhibiting viral replication and bacterial virulence.
Propriétés
IUPAC Name |
5,7-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPOGQRJXZGSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381097 | |
| Record name | 5,7-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301856-25-7 | |
| Record name | 5,7-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,7-difluoroindole interact with its target and what are the downstream effects?
A1: this compound (specifically, derivative 11a in the study) targets the PB2 subunit of the influenza virus polymerase. It binds to the cap-binding region of PB2 []. This interaction disrupts the virus's ability to "cap-snatch," a process crucial for the initiation of viral mRNA synthesis. By inhibiting this process, this compound ultimately hinders the replication of the influenza virus. The crystal structure of 11a bound to influenza A PB2 cap region is available in the Protein Data Bank (PDB) [].
Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives as influenza inhibitors?
A2: The research focused on exploring 7-fluoro-substituted indoles as potential bioisosteres for the 7-azaindole scaffold found in Pimodivir, a known PB2 inhibitor. The study highlights that incorporating a fluorine atom at the 5-position of the indole ring, alongside the 7-fluoro substitution, significantly enhanced the compound's potency and metabolic stability []. This suggests that the presence and position of fluorine atoms play a crucial role in the compound's interaction with the PB2 target and its overall efficacy as an influenza inhibitor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
